N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide
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Overview
Description
“N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide” is a compound that contains a pyrrolidinone ring, a furan ring, and a carboxamide group . The pyrrolidinone ring is a five-membered ring with four carbon atoms and one nitrogen atom. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The carboxamide group consists of a carbonyl (C=O) and an amide (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a furan ring, and a carboxamide group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Arylmethylidene Derivatives of 3H-furan-2-ones
Research has systematized data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents. These reactions demonstrate that the outcome depends significantly on the reagents' structure, the nucleophilic agent's strength, and the reaction conditions. This versatility has led to the synthesis of a wide array of compounds, including amides, pyrrolones, benzofurans, and furan derivatives, underscoring the compound's utility in organic synthesis and the potential for developing new pharmaceuticals and materials (Kamneva, Anis’kova, & Egorova, 2018).
Conversion to Furan Derivatives and Sustainable Polymers
The compound is instrumental in the conversion of plant biomass to furan derivatives, which are crucial for producing sustainable polymers, fuels, and various chemicals. This highlights its role in addressing global challenges related to the environment and sustainability. The production of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose is a notable application, showcasing the compound's significance in the green chemistry sector and its contribution to reducing reliance on non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
[4 + 3] Cycloaddition Reactions
In organic chemistry, [4 + 3] cycloaddition reactions involving compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide provide a method for constructing seven-membered carbocycles. This is particularly relevant for synthesizing natural product analogs and pharmaceuticals. The efficiency and selectivity of these reactions are critical for developing new drugs and materials, showcasing the compound's utility in advanced organic synthesis and drug discovery processes (Rigby & Pigge, 1998; 2004).
Antimicrobial and Health Applications
Although not directly related to this compound, research on furan derivatives, including their synthesis and applications, indicates potential antimicrobial and health-related properties. For example, carvacrol, a phenolic monoterpenoid found in essential oils of various plants, has demonstrated antimicrobial, antioxidant, and anticancer activities. This suggests that exploring the biological activities of furan derivatives, possibly including those derived from this compound, could be a fruitful area for future research (Sharifi-Rad et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-6-8(7-14(11)9-3-4-9)13-12(16)10-2-1-5-17-10/h1-2,5,8-9H,3-4,6-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBOPQCQOOSUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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